3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide
Overview
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Attachment of Propanamide Group: The propanamide group can be introduced through a condensation reaction with the appropriate amine and acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying quinazolinone chemistry.
Biology: The compound is investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-quinazolin-1-yl-acetic acid: Another quinazolinone derivative with similar structural features.
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A compound with a different core structure but similar functional groups.
Uniqueness
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of the quinazolinone core and the propanamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-14-8-6-13(7-9-14)12-20-17(23)10-11-22-18(24)15-4-2-3-5-16(15)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKRAQOZWDHVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325712 | |
Record name | 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822757 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896372-15-9 | |
Record name | 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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